molecular formula C7H13ClO3S B2417777 3-(Oxolan-3-yl)propane-1-sulfonyl chloride CAS No. 1909309-63-2

3-(Oxolan-3-yl)propane-1-sulfonyl chloride

Cat. No.: B2417777
CAS No.: 1909309-63-2
M. Wt: 212.69
InChI Key: DXMARWMNQCLLNK-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yl)propane-1-sulfonyl chloride is an organic compound with the chemical formula C₇H₁₃ClO₃S. It is also known by its IUPAC name, 3-(tetrahydrofuran-3-yl)propane-1-sulfonyl chloride. This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further connected to an oxolane (tetrahydrofuran) ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride typically involves the reaction of 3-(Oxolan-3-yl)propanol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(Oxolan-3-yl)propanol+SOCl23-(Oxolan-3-yl)propane-1-sulfonyl chloride+SO2+HCl\text{3-(Oxolan-3-yl)propanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(Oxolan-3-yl)propanol+SOCl2​→3-(Oxolan-3-yl)propane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases .

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-yl)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether solvents under inert atmosphere conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

3-(Oxolan-3-yl)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride (CH₃SO₂Cl): A simpler sulfonyl chloride compound with similar reactivity but lacking the oxolane ring.

    Benzenesulfonyl Chloride (C₆H₅SO₂Cl): Contains an aromatic ring, offering different reactivity and applications compared to 3-(Oxolan-3-yl)propane-1-sulfonyl chloride.

    p-Toluenesulfonyl Chloride (TsCl): Widely used in organic synthesis for similar purposes but with a toluene ring instead of an oxolane ring.

Uniqueness

This compound is unique due to the presence of the oxolane ring, which can impart specific steric and electronic effects on the reactivity of the sulfonyl chloride group. This can lead to different reaction outcomes and applications compared to other sulfonyl chlorides .

Properties

IUPAC Name

3-(oxolan-3-yl)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c8-12(9,10)5-1-2-7-3-4-11-6-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMARWMNQCLLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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